Quinoline-6-carbonitrile

Descripción general

Descripción

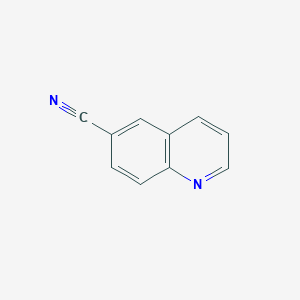

Quinoline-6-carbonitrile is an organic compound that belongs to the quinoline family Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N this compound is characterized by the presence of a nitrile group (-CN) attached to the sixth position of the quinoline ring

Synthetic Routes and Reaction Conditions:

Method 1 Skraup Synthesis: One of the classical methods for synthesizing quinoline derivatives is the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. For this compound, a nitrile precursor can be introduced during the reaction.

Method 2 Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde containing a nitrile group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods:

Catalytic Hydrogenation: Industrial production may involve the catalytic hydrogenation of quinoline derivatives with nitrile groups. This process is typically carried out under high pressure and temperature using catalysts such as palladium or platinum.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline-6-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.

Substitution: Chlorine, bromine, Lewis acid catalysts.

Major Products Formed:

Oxidation: Quinoline-6-carboxylic acid.

Reduction: Quinoline-6-amine.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Quinoline-6-carbonitrile has emerged as a promising scaffold in the development of novel therapeutic agents due to its broad spectrum of biological activities. Research indicates that derivatives of quinoline exhibit significant anti-malarial, anti-tumor, and antimicrobial properties. The compound's structure allows for modifications that enhance its pharmacological efficacy and selectivity.

Case Study: CDK8/19 Inhibitors

A notable application of this compound is in the development of selective inhibitors for cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. A study demonstrated that a this compound derivative, Senexin C, showed potent inhibitory activity against these targets with high selectivity and metabolic stability . The structure-activity relationship (SAR) analysis indicated that specific functional groups on the quinoline core significantly influenced the compound's potency.

Anticancer Properties

Research has highlighted the potential of this compound derivatives in cancer treatment. Compounds featuring this scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

Case Study: Antitumor Activity

A study synthesized several quinoline derivatives with amino or amido side chains, which were assessed for their ability to inhibit colon carcinoma cell proliferation. These compounds exhibited submicromolar inhibitory concentrations and demonstrated the ability to intercalate into DNA, marking them as potent anticancer agents . The modifications in the side chains were found to significantly impact their cellular uptake and nuclear targeting.

Neuropharmacology

This compound also shows promise in neuropharmacology, particularly regarding phosphodiesterase type 5 (PDE5) inhibition. PDE5 inhibitors are being explored for their potential therapeutic effects in neurodegenerative diseases like Alzheimer's.

Case Study: PDE5 Inhibitors

Research has indicated that quinoline derivatives can selectively inhibit PDE5, with one compound demonstrating an IC50 value of 0.27 nM. This compound was effective in crossing the blood-brain barrier and showed potential in rescuing synaptic and memory defects in animal models of Alzheimer's disease . The cyano group at the C-7 position was crucial for maintaining potency and selectivity.

Computational Studies

Computational approaches are increasingly being used to understand the interactions and reactivity of quinoline derivatives at the molecular level. These studies provide insights into optimizing compounds for better biological activity through structure-based drug design.

Case Study: Molecular Dynamics Simulations

Recent computational studies have utilized molecular dynamics simulations to analyze the behavior of nitro derivatives of quinoline under various conditions, revealing insights into their intrinsic reactivity and potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of quinoline-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain microorganisms. This inhibition can lead to the death of the microorganism, making quinoline derivatives effective antimicrobial agents.

Molecular Targets and Pathways:

Enzyme Inhibition: this compound can inhibit enzymes such as dihydrofolate reductase and topoisomerase, which are involved in DNA replication and repair.

Biological Pathways: It can interfere with pathways related to cell division, apoptosis, and signal transduction, leading to its potential use in cancer therapy.

Comparación Con Compuestos Similares

Quinoline: The parent compound of quinoline-6-carbonitrile, lacking the nitrile group.

Quinoline-4-carbonitrile: A similar compound with the nitrile group attached to the fourth position of the quinoline ring.

Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

Uniqueness of this compound: this compound is unique due to the specific positioning of the nitrile group, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with enzymes and biological targets compared to other quinoline derivatives. Additionally, the presence of the nitrile group can enhance the compound’s ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Actividad Biológica

Quinoline-6-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

Quinoline derivatives, including this compound, are known for their ability to interact with various biological targets. The carbonitrile group at the 6-position enhances the compound's potential as a pharmacological agent. Recent studies have highlighted its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are crucial in regulating gene expression and cell cycle progression.

This compound exhibits its biological activity primarily through the inhibition of CDK8/19. These kinases play a significant role in transcriptional regulation and are implicated in various cancers. The mechanism involves binding to the ATP-binding site of these kinases, preventing their activity and leading to reduced cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline scaffold can significantly impact its inhibitory potency. For instance, the introduction of different substituents at the 6-position can enhance or diminish activity against CDK8/19.

| Compound | Substituent | IC50 (µM) | Notes |

|---|---|---|---|

| 20a (Senexin C) | -CN | 0.5 | Potent inhibitor with high selectivity for CDK8/19 |

| 8b | -H | 30 | Significant loss of activity |

| 8c | -Cl | 2.5 | Moderate activity; halogen substitution improves binding |

| 8g | -NO2 | 25 | Similar potency to unsubstituted quinoline |

The above table summarizes key findings from SAR studies that illustrate the importance of functional groups in modulating biological activity.

Case Studies

- Inhibition of CDK8/19 : A study demonstrated that Senexin C (20a), a derivative of this compound, exhibited potent inhibitory activity against CDK8/19 in both in vitro and in vivo models. It showed improved metabolic stability and sustained inhibition of gene expression related to tumor growth, suggesting its potential as an anti-cancer therapeutic .

- Anti-Cancer Activity : Another investigation into quinoline derivatives revealed their effectiveness against prostate cancer cells and Trypanosoma cruzi, the causative agent of Chagas disease. The study reported that certain derivatives outperformed standard treatments like nifurtimox in vitro, indicating a promising avenue for drug development .

- Pharmacokinetics : In vivo pharmacokinetic studies indicated that Senexin C demonstrated good oral bioavailability and a favorable tumor-enrichment profile, which is crucial for effective cancer therapy .

Propiedades

IUPAC Name |

quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFLNJLWZZABMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343900 | |

| Record name | quinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23395-72-4 | |

| Record name | quinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23395-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.